molecular formula C20H28O3 B1663695 15-Deoxy-delta-12,14-prostaglandin J2 CAS No. 87893-55-8

15-Deoxy-delta-12,14-prostaglandin J2

Cat. No. B1663695
CAS RN: 87893-55-8
M. Wt: 316.4 g/mol
InChI Key: VHRUMKCAEVRUBK-GODQJPCRSA-N
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Description

15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) is a prostaglandin J2 (PGJ2) metabolite and a naturally occurring derivative of prostaglandin D2 . It is produced during inflammatory processes and has been explored in some detail over the last 20 years . By triggering the PPAR-γ signalling pathway, it plays many roles and exerts antitumour, anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects .


Synthesis Analysis

15d-PGJ2 is formed from PGD2 by the elimination of two molecules of water . It binds selectively to PPARγ with an EC50 value of 2 µM in a murine chimera system . 15d-PGJ2 is more potent than PGD2, Δ12-PGJ2, and PGJ2 in stimulating lipogenesis in C3H10T1/2 cells .


Molecular Structure Analysis

15d-PGJ2 is an electrophilic lipid mediator derived from PGD2 with potent anti-inflammatory effects . These effects are likely due to the covalent modification of cellular proteins, via a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring .


Chemical Reactions Analysis

15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 . Further studies indicated that both H2O2 and tBH caused an increase in reactive oxygen species and depolarization of mitochondrial membrane potential .


Physical And Chemical Properties Analysis

15d-PGJ2 is a liquid at room temperature . Its empirical formula is C20H28O3 , and its molecular weight is 316.43 .

Scientific Research Applications

Application in Obstetrics and Gynecology

15dPGJ2 has been studied for its role in modulating pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells .

Method of Application

Cells were pre-incubated with 32µM of 15dPGJ2 and stimulated with 1ng/mL of IL-1β as an in vitro model of inflammation . Western immunoblotting was used to detect phosphorylated p-65 and phosphorylated c-Jun as markers of NF-κB and AP-1 activation, respectively .

Application in Dentistry

15dPGJ2 therapy has been studied for its antinociceptive efficacy in rats with experimentally induced temporomandibular joint (TMJ) arthritis .

Method of Application

The studies included in the systematic review used different methods to induce TMJ arthritis in male Wistar rats . The observation or follow-up period ranged between 45 min and 14 days .

Results

Four studies reported that 15d-PGJ2 therapy retards the production of proinflammatory cytokines in TMJ tissues . Four studies reported that 15d-PGJ2 therapy inhibits leukocyte migration and plasma extravasation in TMJ tissues . One study showed that 15d-PGJ2 inhibits nociception in a dose-dependent manner via the activation of peripheral kappa/delta opioid receptors .

Application in Oncology

15dPGJ2 has been suggested to exert anti-inflammatory effects and inhibit the induction of inflammatory response genes, including inducible NO synthase and tumor necrosis factor α . It has also been shown to promote apoptosis of cancer cells in a PPAR-γ-dependent manner .

Results

15dPGJ2 has been shown to inhibit cell proliferation and induce apoptosis in various types of cancer cells. It has also been shown to downregulate the expression of inflammatory response genes, which may contribute to its anti-cancer effects .

Application in Orthopedics

15dPGJ2 plays an important regulatory role in rheumatoid arthritis, osteosarcoma, and bone metastases via a PPARγ-independent pathway .

Method of Application

In vitro and in vivo models of rheumatoid arthritis, osteosarcoma, and bone metastases are used to study the effects of 15dPGJ2. This typically involves treating cells or animals with 15dPGJ2 and analyzing the effects on bone metabolism .

Results

15dPGJ2 has been shown to regulate the balance between osteoclastogenesis and osteoblastogenesis, which is important for maintaining healthy bone metabolism. It has also been shown to have therapeutic effects in models of rheumatoid arthritis, osteosarcoma, and bone metastases .

Application in Neurology

15dPGJ2 has been suggested to play an indispensable anti-inflammatory and antioxidative role in animal models .

Results

15dPGJ2 has been shown to exert anti-inflammatory and antioxidative effects in various animal models of neurological disorders .

Application in Cell Biology

15dPGJ2 has been shown to induce apoptosis through activation of the CHOP gene in HeLa cells .

Method of Application

HeLa cells are treated with 15dPGJ2 in vitro and the effects on cell proliferation, apoptosis, and gene expression are analyzed .

Results

15dPGJ2 has been shown to induce apoptosis in HeLa cells through activation of the CHOP gene .

Safety And Hazards

The anti-inflammatory activity of 15d-PGJ2 has been proven in many studies, but some studies have also found it to have pro-inflammatory properties . The effect of the pro-inflammatory properties of 15d-PGJ2 on the therapeutic effect of AA still requires further study .

properties

IUPAC Name

(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUMKCAEVRUBK-GODQJPCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043706
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Deoxy-d-12,14-PGJ2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

15-Deoxy-delta-12,14-prostaglandin J2

CAS RN

87893-55-8
Record name 15-Deoxy-Δ12,14-prostaglandin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87893-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 15-Deoxy-d-12,14-PGJ2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,450
Citations
DS Coutinho, EA Anjos-Valotta… - Frontiers in …, 2017 - frontiersin.org
15-deoxy-Δ-12,14-prostaglandin J 2 (15d-PGJ 2 ) has been described as an anti-inflammatory lipid mediator in several in vitro and in vivo studies, but its effect on allergic pulmonary …
Number of citations: 25 www.frontiersin.org
TK Garg, JY Chang - BMC pharmacology, 2004 - bmcpharma.biomedcentral.com
With the use of cultured human retinal pigment epithelial cells, we have previously described a number of cellular responses to oxidative stress caused by H2O2. We also demonstrated …
Number of citations: 58 bmcpharma.biomedcentral.com
V Ulivi, R Cancedda… - Journal of cellular …, 2008 - Wiley Online Library
We previously demonstrated that, in the MC615 cartilage cell line, the p38/NF‐kB pathway is activated both during differentiation and in response to an inflammatory stimulus. In both …
Number of citations: 25 onlinelibrary.wiley.com
S Dionne, E Levy, D Levesque… - Anticancer research, 2010 - ar.iiarjournals.org
Background: Tumor necrosis factor-like weak inducer of apoptosis (TWEAK) has been shown to induce colon cancer cell apoptosis in the presence of interferon-γ. We hypothesized that …
Number of citations: 42 ar.iiarjournals.org
R Prasad, S Giri, AK Singh… - Journal of …, 2008 - journal-inflammation.biomedcentral …
The Infiltration of leukocytes across the brain endothelium is a hallmark of various neuroinflammatory disorders. Under inflammatory conditions, there is increased expression of specific …
SH Koh, B Jung, CW Song, Y Kim, YS Kim, SH Kim - Toxicology, 2005 - Elsevier
15-Deoxy-delta12,14-prostaglandin J2 (15d-PGJ2) is a potent ligand for peroxisome proliferators-activated receptor γ (PPARγ). However, its various effects independent of PPARγ have …
Number of citations: 34 www.sciencedirect.com
LB Maggi Jr, H Sadeghi, C Weigand, AL Scarim… - Diabetes, 2000 - Am Diabetes Assoc
In this study, the anti-inflammatory actions of the peroxisome proliferator-activated receptor (PPAR)-gamma agonists 15-deoxy-delta 12,14-prostaglandin J2 (15-d-delta 12,14-PGJ2) …
Number of citations: 163 diabetesjournals.org
A Tanaka, Y Nomura, A Matsuda… - … of Physiology-Cell …, 2011 - journals.physiology.org
Mast cells are one of the major producers of prostaglandins (PGs). The final metabolite of PGs 15-deoxy-delta-12,14-PGJ 2 (15-deoxy-delta PGJ 2 ) is the endogenous ligand of the …
Number of citations: 54 journals.physiology.org
CH Côté, P Bouchard… - Annals of Sports Medicine …, 2015 - constellation.uqac.ca
Introduction: Clinical conduct can influence the healing of injured tissue. Eradication of inflammation seemed a promising strategy to promote musculoskeletal healing until studies …
Number of citations: 3 constellation.uqac.ca
T Behl, I Kaur, H Goel, A Kotwani - Life sciences, 2016 - Elsevier
Diabetic retinopathy, a common secondary complication of diabetes mellitus, involves extensive damage to the retinal microvasculature. Retina, being a susceptible target, is highly …
Number of citations: 38 www.sciencedirect.com

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